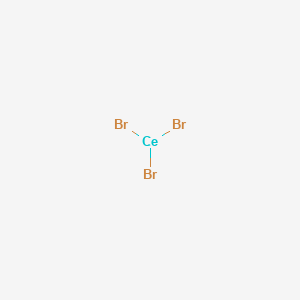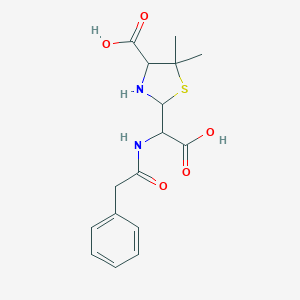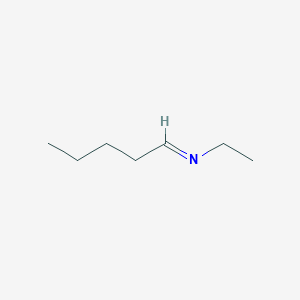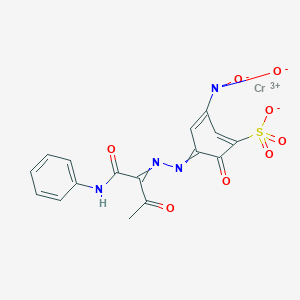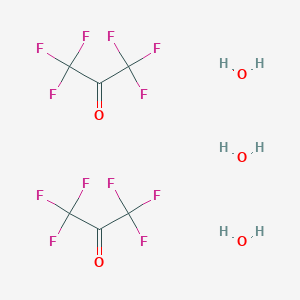
2-(Butylamino)-1-(4-nitrophenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Butylamino)-1-(4-nitrophenyl)ethanol is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is also known as NBPAE and is a member of the family of beta-adrenergic receptor agonists. In
Wirkmechanismus
The mechanism of action of NBPAE involves its interaction with beta-adrenergic receptors. NBPAE acts as an agonist for these receptors, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This, in turn, leads to the relaxation of smooth muscles, including those in the bronchioles, resulting in bronchodilation.
Biochemical and Physiological Effects:
NBPAE has several biochemical and physiological effects. As mentioned earlier, NBPAE acts as a bronchodilator and can be used to treat respiratory disorders. Additionally, NBPAE has been found to have anti-inflammatory properties and can be used to treat inflammatory conditions. NBPAE has also been found to have a positive inotropic effect on the heart, leading to an increase in cardiac output.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using NBPAE in lab experiments is its high yield and cost-effectiveness. Additionally, NBPAE has been extensively studied and has a well-established mechanism of action. However, one of the limitations of using NBPAE is its potential toxicity. Studies have shown that NBPAE can be toxic to certain cell types, and caution should be exercised when using NBPAE in lab experiments.
Zukünftige Richtungen
There are several future directions for research on NBPAE. One area of research could focus on the development of new formulations of NBPAE that are less toxic. Additionally, research could focus on the potential applications of NBPAE in other fields such as agriculture and veterinary medicine. Finally, research could focus on the development of new drugs that are based on the structure of NBPAE and have improved efficacy and safety profiles.
Conclusion:
In conclusion, NBPAE is a chemical compound that has significant potential applications in various fields. Its synthesis method is cost-effective, and it has a well-established mechanism of action. NBPAE has several biochemical and physiological effects, including bronchodilation and anti-inflammatory properties. While NBPAE has some limitations, there are several future directions for research on this compound.
Synthesemethoden
The synthesis of NBPAE involves the reaction of 4-nitrobenzaldehyde with 2-aminobutanol in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained through crystallization. The yield of NBPAE is typically high, making it a cost-effective compound for research purposes.
Wissenschaftliche Forschungsanwendungen
NBPAE has been extensively studied for its potential applications in various fields. One of the most significant applications of NBPAE is in the field of medicine. Research has shown that NBPAE can act as a bronchodilator and can be used to treat respiratory disorders such as asthma. Additionally, NBPAE has been found to have anti-inflammatory properties and can be used to treat inflammatory conditions.
Eigenschaften
| 10389-22-7 | |
Molekularformel |
C12H18N2O3 |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
2-(butylamino)-1-(4-nitrophenyl)ethanol |
InChI |
InChI=1S/C12H18N2O3/c1-2-3-8-13-9-12(15)10-4-6-11(7-5-10)14(16)17/h4-7,12-13,15H,2-3,8-9H2,1H3 |
InChI-Schlüssel |
SKHNBYPLOOMSKS-UHFFFAOYSA-N |
SMILES |
CCCCNCC(C1=CC=C(C=C1)[N+](=O)[O-])O |
Kanonische SMILES |
CCCCNCC(C1=CC=C(C=C1)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



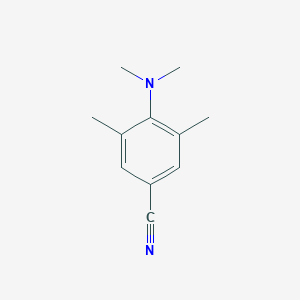
![2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one](/img/structure/B82562.png)
